Product packaging for F-Gitonin(Cat. No.:CAS No. 28591-01-7)

F-Gitonin

Cat. No.: B1213755
CAS No.: 28591-01-7
M. Wt: 1051.2 g/mol
InChI Key: AULWDENWMBJIIQ-KFRXWHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

F-Gitonin, also known as Gitogenin b-lycotetraoside, is a steroidal saponin with the molecular formula C50H82O23 and a molecular weight of 1051.18 g/mol . This compound is a gitogenin tetraglycoside, characterized as a spirostanol saponin . Its sugar composition consists of two moles of D-glucose, one mole of D-galactose, and one mole of D-xylose, which distinguishes it from the related compound gitonin . This compound is identified as a constituent of Tribulus terrestris L., a plant with a long history of use in traditional medicine systems . In this context, steroidal saponins like this compound are considered major bioactive metabolites contributing to the plant's investigated pharmacological activities . Structurally related spirostanol saponins from other plant species have been the subject of research for various biological activities, including cytotoxic effects and the modulation of nitric oxide production in immune cells . As a research chemical, this compound offers scientists a specific, defined compound for studying the properties and applications of spirostanol saponins. It is provided as a high-purity chemical standard to ensure reliable and reproducible results in experimental settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H82O23 B1213755 F-Gitonin CAS No. 28591-01-7

Properties

CAS No.

28591-01-7

Molecular Formula

C50H82O23

Molecular Weight

1051.2 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C50H82O23/c1-19-7-10-50(65-17-19)20(2)32-28(73-50)12-24-22-6-5-21-11-27(25(54)13-49(21,4)23(22)8-9-48(24,32)3)66-45-40(63)37(60)41(31(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)29(14-51)67-46)42(35(58)30(15-52)68-47)71-44-38(61)33(56)26(55)18-64-44/h19-47,51-63H,5-18H2,1-4H3/t19-,20+,21+,22-,23+,24+,25-,26-,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37-,38-,39-,40-,41+,42+,43-,44+,45-,46+,47+,48+,49+,50-/m1/s1

InChI Key

AULWDENWMBJIIQ-KFRXWHRXSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C)C)OC1

Synonyms

gitonin

Origin of Product

United States

Biosynthesis and Natural Occurrence of F Gitonin

Biosynthetic Pathways of Steroidal Saponins (B1172615) Relevant to F-Gitonin

The foundational steps in the biosynthesis of the steroidal backbone of saponins, including those that lead to compounds like this compound, originate from central isoprenoid pathways found in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.netmdpi.commdpi.comresearchgate.netfrontiersin.org These pathways are responsible for producing the fundamental five-carbon isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are the building blocks for all terpenoids, including steroids. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net

Mevalonate (MVA) Pathway

The MVA pathway operates primarily in the cytoplasm and mitochondria of plant cells. mdpi.comresearchgate.net This pathway begins with acetyl-CoA, which is sequentially converted through several enzymatic steps to produce IPP. mdpi.comresearchgate.net Key enzymes involved in the MVA pathway include acetyl-CoA acetyltransferase (ACAT), 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate-5-diphosphate decarboxylase (MVD). mdpi.comfrontiersin.org

Methylerythritol 4-Phosphate (MEP) Pathway

In contrast to the MVA pathway, the MEP pathway is localized in the plastids. mdpi.comresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates to generate IPP and DMAPP. researchgate.net Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, which are interconvertible and serve as the precursors for the biosynthesis of squalene (B77637). frontiersin.orgbiorxiv.org

Precursor Formation and Key Enzymatic Steps

The IPP and DMAPP units generated by the MVA and MEP pathways are condensed to form farnesyl diphosphate (FPP). researchgate.netfrontiersin.org Squalene, a key triterpenoid (B12794562) precursor to steroids, is then synthesized from two molecules of FPP through the action of squalene synthase (SQS). researchgate.netkib.ac.cnresearchgate.netfrontiersin.orgfishersci.seresearchgate.netoup.com SQS is considered a vital regulatory and branch point enzyme in the isoprenoid biosynthetic pathway, controlling the flow of carbon towards triterpenoids and steroidal saponins. researchgate.netresearchgate.netumz.ac.ir

Following the formation of squalene, it undergoes epoxidation catalyzed by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256). mdpi.comfrontiersin.org This epoxide is a crucial intermediate whose cyclization is the first committed step in the biosynthesis of sterols and triterpenes. mdpi.comtandfonline.com In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, which serves as the precursor for most plant sterols and steroidal sapogenins. researchgate.netmdpi.commdpi.comfrontiersin.orgtandfonline.comwikipedia.orgnih.govresearchgate.net Cycloartenol then undergoes a series of modifications, including oxidation, hydroxylation, and glycosylation, catalyzed by various enzymes such as cytochrome P450 monooxygenases (P450s) and UDP glycosyltransferases (UGTs), to form the diverse array of steroidal saponins, including furostanol and spirostanol (B12661974) types like this compound. researchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netfrontiersin.org

Distribution and Isolation from Botanical Sources

This compound, like other steroidal saponins, is found in various plant species, where it is believed to play roles in defense against biotic and abiotic stresses. researchgate.netnih.gov Its presence has been documented in several important botanical sources.

Identification in Allium Species (e.g., A. sativum, A. porrum, A. chinense)

Species within the Allium genus are known to be rich sources of steroidal saponins, and this compound has been identified in several of them. mdpi.comnih.govfoodb.ca Specifically, this compound has been reported in Allium sativum (garlic), including in the roots and soft-necked varieties. nih.govfoodb.casemanticscholar.org It has also been found in Allium porrum and Allium chinense. mdpi.com The presence of this compound in soft-necked garlic suggests it could serve as a potential biomarker for the consumption of this food product. foodb.ca

Interactive Table: Occurrence of this compound in Allium Species

Allium SpeciesPlant Part(s) ReportedSource Citation
Allium sativum (Garlic)Roots, Soft-necked bulbs nih.govfoodb.casemanticscholar.org
Allium porrum (Leek)Not specified in detail mdpi.com
Allium chinenseNot specified in detail mdpi.com

Presence in Digitalis purpurea

While Digitalis purpurea (purple foxglove) is well-known for its cardiac glycosides, it has also been reported to contain steroidal saponins, including Gitonin. researchgate.netwikipedia.orgnih.govuni.luresearchgate.net Gitonin is closely related in structure to this compound, sharing the same steroidal aglycone (Gitogenin) but differing in the attached sugar chain. foodb.canih.govnih.govrsc.orgresearchgate.net Although some sources specifically mention Gitonin in Digitalis purpurea, the direct presence of this compound (with its specific glycosylation pattern) in Digitalis purpurea is less frequently highlighted in the provided search results compared to its occurrence in Allium species. However, given the close structural relationship and the presence of related steroidal saponins, Digitalis purpurea is a relevant botanical source in the context of steroidal saponin (B1150181) research.

Occurrence in Hosta Species (e.g., H. sieboldiana, H. plantaginea)

This compound has been identified in species belonging to the Hosta genus, which is part of the Asparagaceae family. academicjournals.orggbif.org Research on Hosta sieboldiana has indicated the presence of this compound. academicjournals.org Studies on Hosta sieboldiana have shown that this compound possesses significant stimulating activity on human neutrophil-like cells, promoting the generation of active oxygen at specific concentrations. academicjournals.org Hosta plantaginea is another species within this genus where this compound has been reported. nih.govresearchgate.net H. plantaginea is native to eastern Asia and is known for its fragrant flowers and is cultivated in various regions. gbif.orgplantdelights.com

Detection in Tribulus terrestris and Other Genera (e.g., Chlorophytum comosum)

This compound has also been detected in Tribulus terrestris L., a plant commonly known as puncture vine, which belongs to the Zygophyllaceae family. jomped.orgjournals.co.zaresearchgate.net Metabolomic studies on T. terrestris have identified this compound as one of the predominant compounds in the leaves, with varying concentrations depending on the geographical location. jomped.orgjournals.co.za For instance, a study analyzing T. terrestris from different locations in South Africa reported this compound concentrations in the leaves ranging from 5707.7 to 10387 mg/kg dry weight. jomped.orgjournals.co.za

Beyond Hosta and Tribulus, this compound has been reported in other plant genera. Chlorophytum comosum, commonly known as the spider plant, is another source where this compound has been found. nih.govresearchgate.netala.org.au Chlorophytum species are known to contain pharmaceutically important saponins. researchgate.net Additionally, this compound has been reported in Digitalis purpurea L., also known as foxglove, from which it was initially isolated. ontosight.aidrugfuture.com It has also been found in Allium species, including Allium sativum (garlic), Allium ostrowskianum, Allium jesdianum, and Allium porrum (leek). nih.govmdpi.comresearchgate.net

The occurrence of this compound in diverse plant families like Asparagaceae, Zygophyllaceae, Plantaginaceae (formerly Scrophulariaceae, where Digitalis belongs), and Asparagaceae (where Allium and Chlorophytum belong) highlights its distribution in the plant kingdom.

Table 1: Reported Occurrence and Concentration of this compound in Selected Plant Species

Plant SpeciesPlant PartGeographical Location (if specified)Concentration (if specified)Source(s)
Hosta sieboldianaNot specifiedNot specifiedNot specified academicjournals.org
Hosta plantagineaNot specifiedNot specifiedNot specified nih.govresearchgate.net
Tribulus terrestrisLeavesKamagugu, South Africa10387 mg/kg DW jomped.orgjournals.co.za
Tribulus terrestrisLeavesNkomati, South Africa7613.5 mg/kg DW jomped.orgjournals.co.za
Tribulus terrestrisLeavesBushbuckridge, South Africa5707.7 mg/kg DW jomped.orgjournals.co.za
Tribulus terrestrisFruitsNot specifiedNot specified iosrjournals.orgscielo.br
Chlorophytum comosumNot specifiedNot specifiedNot specified nih.govresearchgate.net
Digitalis purpureaLeavesNot specifiedNot specified drugfuture.com
Digitalis purpureaSeedsNot specifiedNot specified drugfuture.comresearchgate.net
Allium sativumRootsNot specifiedNot specified nih.govresearchgate.net
Allium ostrowskianumBulbsNot specifiedNot specified nih.gov
Allium jesdianumBulbsNot specifiedNot specified nih.govmdpi.com
Allium porrumNot specifiedNot specifiedNot specified nih.govmdpi.com

Synthetic Strategies and Chemical Modification of F Gitonin and Analogs

Total Synthesis Approaches for Spirostanol (B12661974) Saponins (B1172615) (e.g., Gitonin)

The structure of gitonin consists of a branched tetrasaccharide moiety, β-D-galactopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-β-D-galactose, linked to the 3-OH group of the steroidal aglycone, gitogenin (B1671533). rsc.org F-Gitonin is also a gitogenin tetraglycoside, differing from gitonin in its sugar composition, containing two moles of D-glucose, one mole of D-galactose, and one mole of D-xylose, compared to gitonin's composition of two galactose, one glucose, and one xylose. drugfuture.com

Total synthesis approaches typically involve the preparation of the steroidal aglycone and the necessary carbohydrate building blocks, followed by their assembly through glycosylation reactions. scribd.comresearchgate.netresearchgate.net Protecting group strategies are crucial in these syntheses to ensure regioselectivity and stereoselectivity during glycosylation. scribd.comresearchgate.net

Chemoenzymatic Synthesis and Biotransformation Studies of Related Saponins

Chemoenzymatic synthesis and biotransformation offer alternative or complementary routes for obtaining saponins and their derivatives, often providing higher selectivity and milder reaction conditions compared to purely chemical methods. While specific chemoenzymatic synthesis or biotransformation studies directly on this compound were not prominently detailed in the search results, research on related spirostanol and furostanol saponins provides relevant insights.

Biotransformation by microorganisms has been shown to convert furostanol-type saponins to spirostanol saponins through the breaking of the C26 bond and subsequent cyclization. frontiersin.orgnih.gov This conversion is often mediated by glycosidases. frontiersin.org For instance, glycosidase PGase-1 from Aspergillus oryzae can hydrolyze the terminal 26-O-β-D glucopyranoside and 3-O-(1→4)-α-L-rhamnopyranoside in certain saponins, facilitating the conversion. frontiersin.org Another enzyme, β-glucosidase AfG from Aspergillus fumigatus, can hydrolyze the 3-O-glucopyranoside of various diosgenin-type saponins. frontiersin.org

Microbial transformation can also lead to alterations in the sugar chain and substituents of steroidal saponins. frontiersin.orgnih.gov Studies have explored the use of microorganisms like Fusarium sp. C39 for enhancing the content of spirostanol saponins in plant extracts through fermentation, involving the action of glycosidases, glycosyltransferases, and oxidoreductases. frontiersin.orgnih.gov

Development of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

The development of derivatives and subsequent SAR studies are essential for understanding how structural modifications influence the biological activities of saponins like this compound. Although direct SAR studies specifically on this compound derivatives were not extensively detailed, research on gitonin and other spirostanol saponins provides a framework for such investigations.

The total synthesis of gitonin allowed for the preparation of structural analogues to explore their biological activities. rsc.orgrsc.orgrsc.org Studies on gitonin and its analogues have indicated that modifications to the sugar moiety and the aglycone can impact activity. For example, the removal of the β-D-galactopyranosyl residue attached at C-2 of the glucose unit in gitonin did not decrease certain inhibitory activities, while further cleavage of sugar units could significantly reduce them. rsc.orgrsc.org The presence of a 2α-hydroxy group on the aglycone of designed saponins was suggested to weaken cytotoxicity in one study. rsc.orgrsc.org

The synthesis of partially protected glycosyl donors has been shown to be an effective strategy for the facile synthesis of saponins containing branched oligosaccharides, which is relevant for creating diverse saponin (B1150181) structures for SAR studies. researchgate.netacs.org Chemical synthesis allows for the systematic modification of specific parts of the saponin molecule, providing valuable insights into the structural features responsible for their biological effects. researchgate.netresearchgate.netresearchgate.net

Molecular Mechanisms and Biological Activities of F Gitonin in Vitro and Preclinical Models

Cellular and Subcellular Interactions

Studies on F-Gitonin have revealed significant interactions with cellular components, particularly concerning membrane integrity and function.

Membrane Permeabilization and Interaction with Lipid Components (e.g., Cholesterol) in Liposomal Models and Erythrocytes

This compound exhibits hemolytic activity against mammalian erythrocytes, indicating its ability to disrupt red blood cell membranes. nih.govfishersci.sewikipedia.orgwikipedia.orgwikipedia.org Investigations using liposomal membranes containing cholesterol have shown that this compound induces changes in membrane permeability. nih.govfishersci.sewikipedia.orgwikipedia.orgwikipedia.org This interaction with cholesterol is described as "irreversible" and appears to be independent of the acyl chain length of phosphatidylcholine, a major component of cell membranes. nih.govfishersci.sewikipedia.orgwikipedia.org this compound, along with other saponins (B1172615) like digitonin (B1670571), dioscin, and paris saponin (B1150181) Pa, falls into a category of saponins that demonstrate both hemolytic activity and the ability to alter the permeability of cholesterol-containing liposomal membranes. nih.govfishersci.sewikipedia.orgwikipedia.org This suggests a strong affinity and disruptive effect of this compound on cholesterol-rich membranes.

Effects on Cellular Viability in Model Immune Cells

The effects of this compound on the viability of model immune cells have been assessed in research. Studies utilizing assays such as the LDH (lactate dehydrogenase) assay have been employed to determine cellular viability following exposure to this compound. citeab.comciteab.com While general studies on immune cell viability in the context of various compounds exist wikipedia.orgguidetopharmacology.org, research specifically on this compound has included the evaluation of its impact on the viability of immune cells. citeab.com Cytotoxicity testing using the LDH assay has been performed for structurally related saponins, including 6-deoxyaginoside, which was formerly known as this compound, showing inhibitory effects on viability that correlated with the suppression of nitric oxide production. citeab.comciteab.com

Modulation of Biochemical Pathways and Cellular Processes

This compound has been shown to influence specific biochemical pathways and cellular processes, particularly in the context of immune responses.

Enzyme Activity Modulation (e.g., Nitric Oxide Production Inhibition)

This compound has demonstrated the ability to modulate enzyme activity, notably in the context of nitric oxide (NO) production. Studies investigating the effects of saponins on immune cells have shown that this compound, or its closely related form 6-deoxyaginoside, can inhibit nitric oxide production. citeab.comciteab.com This effect has been observed in cellular models such as LPS-stimulated RAW 264.7 macrophage cells, a common model for studying inflammatory responses and NO production. citeab.comciteab.comnih.govtranscriptionfactor.org The inhibition of NO production by this compound suggests a potential anti-inflammatory effect, as excessive NO production is associated with inflammatory conditions. nih.gov Research indicates that the inhibitory effects on NO production by related saponins, including 6-deoxyaginoside, correlate with their cytotoxic effects on these cells. citeab.comciteab.com

Reactive Oxygen Species (ROS) Generation and Antioxidant Responses in Cellular Assays

Reactive Oxygen Species (ROS) are highly reactive molecules that play dual roles in cellular signaling and oxidative stress. fishersci.fisigmaaldrich.comnih.govnih.gov Cellular assays, such as those utilizing fluorescent probes like DCFDA, are commonly employed to measure intracellular ROS levels and evaluate antioxidant responses. fishersci.filipidmaps.orgnih.govmdpi.com While the role of ROS and antioxidant systems in immune cell function and various pathologies is well-established sigmaaldrich.comnih.govnih.govfishersci.no, specific detailed research findings directly linking this compound to the modulation of ROS generation or the induction of antioxidant responses in cellular assays were not prominently found in the conducted literature search. Studies on other compounds and cellular models demonstrate the application of these assays in assessing oxidative stress and antioxidant activity. mdpi.comguidetoimmunopharmacology.orgmdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis) in Cancer Cell Lines

Spirostanol (B12661974) saponins, including Gitonin (closely related to this compound), have been investigated for their ability to induce programmed cell death, such as apoptosis, in various cancer cell lines. researchgate.netnih.gov Programmed cell death is a critical cellular process that is often dysregulated in cancer, and its induction is a key strategy in cancer therapy. jbtr.or.krnih.govfrontiersin.orgmdpi.com

Studies have evaluated the cytotoxic potential of Gitonin against a range of cancer cell lines, including human lung adenocarcinoma (A549), human hepatocellular carcinoma (HepG-2), and human breast adenocarcinoma (MCF-7) cells. researchgate.netnih.govrsc.org The mechanisms by which steroidal glycosides exert cytotoxic activity in tumor cell lines can encompass various programmed cell death pathways, including apoptosis, as well as necrosis, autophagy, and ferroptosis, alongside the induction of cell cycle arrest. nih.gov

Specifically, spirostanol glycosides have been reported to induce apoptotic cell death in certain cancer cell lines, a process that can be accompanied by the activation of key executioner caspases, such as caspase-3. researchgate.net Apoptosis can be initiated through distinct intracellular signaling cascades, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase cascades and involve complex regulation by protein families like the Bcl-2 proteins. nih.govscielo.brmdpi.com

Autotaxin Activity Inhibition in Preclinical Models

Autotaxin (ATX) is an enzyme primarily responsible for the production of lysophosphatidic acid (LPA) in the extracellular environment. researchgate.netnih.govresearchgate.net The ATX-LPA signaling axis has been implicated in the progression of various diseases, including inflammatory conditions and cancer. researchgate.netnih.govresearchgate.netdrugtargetreview.com Consequently, the inhibition of ATX activity has emerged as a potential therapeutic strategy and is being explored in preclinical and clinical studies. researchgate.netnih.govresearchgate.netdrugtargetreview.comopnme.com

Based on the conducted searches, specific research findings directly linking this compound to the inhibition of autotaxin activity in preclinical models were not identified.

Preclinical Evaluation of Biological Efficacy in Non-Human Animal Models

Preclinical evaluation of potential therapeutic compounds often involves assessing their biological efficacy in relevant model systems, including both in vitro cell-based assays and in vivo studies utilizing non-human animal models.

Cytotoxic Activity in Murine and Other Animal Cell Lines (e.g., HepG2, A549, MCF-7)

The cytotoxic activity of Gitonin and its structural analogs has been evaluated against several human cancer cell lines commonly employed in preclinical research. These include A549, HepG2, and MCF-7 cells. researchgate.netnih.govrsc.org These cell lines are widely used due to their relevance as models for human cancers and their application in studies that may precede or complement in vivo animal model investigations, such as xenograft studies where human cancer cells are implanted into immunocompromised mice. nih.govuj.edu.plsemanticscholar.orgsynthego.com

Preliminary in vitro studies have indicated that Gitonin and its structural analogs exhibit potent antiproliferative activities against A549, HepG2, and MCF-7 cell lines. rsc.org The evaluation of Gitonin's cytotoxicity against these specific cell lines has been reported in the context of studies focusing on its synthesis and biological properties. researchgate.netnih.gov While cytotoxic activity has been observed and evaluated in these cell lines, specific quantitative data such as IC50 values for this compound or Gitonin against HepG2, A549, and MCF-7 were not consistently available in the provided search results to construct a detailed data table.

Effects on Tumor Growth in In Vivo Animal Models

In vivo animal models, particularly mouse models such as xenografts, are valuable tools for investigating the effects of potential therapeutic agents on tumor growth and progression within a complex biological system. austinpublishinggroup.comidibell.catnih.govresearchgate.net These models typically involve the implantation of human tumor cells or tissues into immunocompromised mice, allowing researchers to observe tumor development and evaluate the efficacy of treatments in inhibiting tumor growth or metastasis. austinpublishinggroup.comidibell.cat

Structure Activity Relationship Sar Studies of F Gitonin and Its Analogs

Influence of Aglycone Moiety Modifications on Biological Activities

The aglycone, or sapogenin, is the steroid core of steroidal saponins (B1172615) like F-Gitonin. Modifications to this hydrophobic part of the molecule can significantly impact biological activity, often by affecting interactions with cell membranes or target proteins. researchgate.netuj.edu.pl this compound possesses a gitogenin (B1671533) aglycone, which is a 5α-spirostane-2α,3β-diol. nih.govmdpi.comresearchgate.net

Research on steroidal saponins, including analogs of this compound, has highlighted the importance of hydroxylation patterns and other structural features on the aglycone. For instance, the presence and position of hydroxyl groups can influence cytotoxicity. Studies comparing spirostanol (B12661974) glycosides have suggested that introducing a hydroxy group at the C-14α position may reduce cytotoxic activity. nih.gov Conversely, the presence of a C-2α hydroxyl group, as seen in gitogenin (the aglycone of this compound), or a C-12 ketone group did not appear to significantly affect cytotoxic activity in some studies. nih.gov

Modifications such as the introduction of a C-12 carbonyl or a conjugated C-12 carbonyl group on the aglycone moiety have been shown to significantly decrease certain biological activities. academicjournals.org Similarly, the presence of a C-6 hydroxy group or a C-6 O-glucosyl group has been suggested to significantly reduce the cytotoxic activity of spirostanol glycosides. nih.gov

While specific quantitative data comparing this compound directly with a wide range of aglycone-modified analogs is not extensively detailed in the immediate search results, the general principles of SAR in steroidal saponins indicate that alterations to the aglycone's hydroxylation pattern, oxidation state, and ring fusions are critical determinants of biological activity.

Impact of Glycosidic Chain Composition and Linkages on Activity

The glycosidic chain, a hydrophilic sugar moiety attached to the aglycone, is another key determinant of this compound's biological activity. uj.edu.plmdpi.com this compound has a branched tetrasaccharide chain attached at the C-3 position of the gitogenin aglycone. nih.govmdpi.comresearchgate.net This chain consists of glucose, xylose, and galactose units linked together through specific glycosidic bonds. nih.govmdpi.comresearchgate.net Specifically, the structure is described as O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside attached to the 3β-hydroxyl group of gitogenin. nih.govmdpi.comresearchgate.net

Studies on related steroidal saponins have demonstrated that the nature of the sugar chain significantly affects activity. For example, glycosylation is often considered essential for cytotoxic activity, as the isolated aglycones may lack activity. nih.govmdpi.com The number of sugar moieties in the chain can also be important; in some cases, hexasaccharides showed activity while diglucosides were inactive. uj.edu.pl

Variations in the sugar chain composition and linkages have been shown to influence the biological response. For instance, glycosyl formation at the C-4 xylosyl moiety with a rhamnosyl group in certain analogs has been reported to significantly decrease activity. academicjournals.org The type of sugar directly linked to the aglycone at C-3 and the branching pattern of the oligosaccharide chain are also critical factors influencing the biological profile of steroidal saponins. mdpi.commdpi.com

While the precise contribution of each sugar unit and linkage in this compound's specific tetrasaccharide chain to its various activities requires detailed comparative studies with a range of analogs, the existing SAR information on steroidal saponins underscores the significant role of the glycosidic moiety in modulating the biological effects of the aglycone.

Stereochemical Influences on Biological Response (e.g., C-25 R/S configuration)

Stereochemistry, particularly at chiral centers, is a critical aspect of SAR, as the three-dimensional orientation of functional groups can dictate interactions with biological molecules. In spirostanol saponins like this compound, the stereochemistry at the C-25 position is a notable point of variation, leading to (25R) and (25S) epimers. nih.govmdpi.commdpi.com

This compound is specifically identified as having the (25R) configuration. nih.govmdpi.comresearchgate.net This designation refers to the orientation of the methyl group and the spirostan (B1235563) ring system at the C-25 carbon.

For example, comparisons between (25R) and (25S) epimers of related spirostanol glycosides have revealed distinct differences in their cytotoxic activities or other biological effects. mdpi.commdpi.com The different spatial arrangements around C-25 can affect how the saponin (B1150181) interacts with cell membranes, membrane-bound proteins, or intracellular targets, thereby modulating the biological response.

Further detailed SAR studies comparing this compound directly with its (25S) epimer and other analogs varying only at the C-25 position would provide more specific insights into the stereochemical influence of this center on its diverse biological activities.

Advanced Analytical Methodologies for F Gitonin Research

Chromatographic Techniques for Isolation and Quantification (e.g., UPLC-QTOF/MS, HPLC-DAD-ESI-MS)

Chromatographic methods are fundamental for separating F-Gitonin from other closely related saponins (B1172615) and secondary metabolites present in plant extracts. The choice of technique is dictated by the need for high resolution, sensitivity, and speed.

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) represents a powerful tool for the analysis of this compound. The UPLC system, utilizing columns with sub-2 µm particles, provides rapid and highly efficient separations, which is essential for resolving the complex mixtures in which steroidal saponins are typically found. springernature.comnih.gov This is often coupled with a QTOF mass spectrometer, which offers high mass accuracy and resolution, enabling the determination of elemental compositions and aiding in the identification of unknown compounds. springernature.comnih.gov

In metabolomic studies of plants like Tribulus terrestris, UPLC-QTOF/MS has been successfully employed to tentatively identify and quantify a wide array of metabolites, including this compound. jomped.orgjomped.org The methodology involves reversed-phase chromatography, typically using a C18 column, with a gradient elution mobile phase consisting of acidified water and acetonitrile (B52724). jomped.org The high-resolution mass data obtained from the TOF analyzer allows for the accurate mass measurement of the precursor ion (e.g., [M-H]⁻), while tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that are crucial for structural confirmation. scienceopen.comnih.gov

High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MS) is another widely used technique for the analysis of this compound and other saponins. nih.govnih.govcabidigitallibrary.orgscielo.br HPLC systems provide robust and reproducible separations. The Diode-Array Detector (DAD) offers preliminary identification by providing UV spectra, although many saponins, including this compound, lack a strong chromophore, making detection by UV less sensitive. researchgate.net The coupling with an Electrospray Ionization (ESI) mass spectrometer is therefore critical. ESI is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules like saponins, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.govcreative-proteomics.com Multi-stage mass spectrometry (MSn) can then be used to induce fragmentation, providing valuable information about the aglycone structure and the sequence of sugar units in the glycosidic chains. nih.govcabidigitallibrary.org This method has been validated for the simultaneous quantification of multiple steroidal saponins and has been applied to analyze extracts from Tribulus terrestris fruits known to contain this compound. nih.govscielo.brscielo.br

Table 1: Exemplary Chromatographic Conditions for this compound and Steroidal Saponin (B1150181) Analysis
TechniqueColumnMobile PhaseDetection ModeApplication Example
UPLC-QTOF/MSACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)Gradient of 0.1% formic acid in water (A) and acetonitrile (B)ESI- (Negative Ion Mode)Metabolite profiling of Tribulus terrestris leaves, including this compound jomped.org
UHPLC-Q-TOF-MS/MSLuna Omega C18 (100 × 2.1 mm, 1.6 µm)Gradient of 0.1% aqueous formic acid (A) and acetonitrile (B)ESI-Phytochemical profiling of Dendropanax dentiger, identifying this compound scienceopen.com
HPLC-ESI-MSReversed-phase C18Gradient of 0.1% aqueous formic acid and acetonitrileESI- (Negative Ion Mode)Identification and quantification of steroidal saponins in Paris polyphylla nih.gov
HPLC-DAD-ESI-MSNot specifiedNot specifiedDAD, ESI-MSAnalysis of Tribulus terrestris fruit extract containing this compound scielo.brscielo.br

Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR)

While mass spectrometry provides critical information regarding molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of complex natural products like this compound. researchgate.netdokumen.pub NMR provides detailed information about the carbon-hydrogen framework, the sequence and linkage of sugar moieties, and the stereochemistry of the molecule.

The structure of this compound has been confirmed as gitogenin-3-O-β-D-glucopyranosyl(1→2)[β-D-xylopyranosyl(1→3)]-β-D-glucopyranosyl(1→4)-β-D-galactopyranoside through spectroscopic methods. google.com The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, showing characteristic signals for the steroidal methyl groups, anomeric protons of the sugar units, and other protons of the aglycone and sugar rings. nih.gov The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule.

2D NMR: Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. nih.govmdpi.com

COSY and TOCSY are used to establish proton-proton correlations, helping to define individual spin systems within each sugar unit.

HSQC correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached proton signals.

HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are used to connect the individual sugar units to each other and to link the entire sugar chain to the aglycone (the gitogenin (B1671533) core). mdpi.com For example, a correlation between an anomeric proton of one sugar and a carbon of an adjacent sugar confirms the linkage position.

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are used to determine the stereochemistry by showing through-space correlations between protons.

Table 2: Reported ¹H-NMR (C₅D₅N) Chemical Shifts (δ) for a Compound Identified as this compound google.com
Proton AssignmentChemical Shift (δ, ppm)
C-18CH₃0.77 (s)
C-19CH₃0.67 (s)
C-21CH₃1.10 (d, J=7.3Hz)
C-27CH₃0.77 (d, J=6.3Hz)
Gal-1H4.88 (d, J=7.3Hz)
Glc(a)-1H5.07 (d, J=7.8Hz)
Glc(b)-1H5.37 (d, J=7.8Hz)
Xyl-1H4.90 (d, J=7.3Hz)

Metabolomic and Chemometric Approaches for Profile Analysis in Biological Samples

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. jomped.org When applied to plants, this approach can reveal the chemical diversity and variability influenced by factors such as genetics, geographical location, and environmental stress. nih.gov Chemometrics involves the use of multivariate statistics to analyze this complex chemical data, identify patterns, and pinpoint the metabolites responsible for observed differences. jomped.org

A notable study utilizing a metabolomic and chemometric approach investigated the chemical profiles of Tribulus terrestris leaves collected from three different locations in the Mpumalanga province of South Africa. jomped.orgjomped.orgjournals.co.za The analytical data was acquired using UPLC-QTOF/MS, which generated a vast dataset of metabolic features for each sample.

This dataset was then subjected to chemometric analysis:

Principal Component Analysis (PCA): This unsupervised pattern recognition technique was used to visualize the data and identify natural groupings or clusters among the samples. The PCA plots showed distinct clustering of the T. terrestris samples based on their geographical origin, indicating significant differences in their metabolite profiles. jomped.org

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA): This supervised method was used to sharpen the separation between the groups and to identify the specific variables (metabolites) responsible for the discrimination.

Variable Importance in Projection (VIP) Scores: From the OPLS-DA model, VIP scores were calculated to rank the metabolites based on their contribution to the group separation.

In this specific study, this compound was identified as one of the key compounds responsible for the chemical differentiation among the plant samples from the three locations. jomped.orgjournals.co.zawisdomlib.org Along with Parvispinoside B and Gitonin, this compound scored highest for the discrimination of the T. terrestris clusters, demonstrating that its concentration varies significantly with the plant's geographical origin. jomped.orgjournals.co.za Heat maps were also used to visualize the relative concentrations of these discriminating metabolites, providing a clear graphical representation of the up- or down-regulation of this compound and other compounds across the different sample groups. jomped.org This approach powerfully demonstrates how combining high-resolution analytical techniques with statistical analysis can provide novel insights into the chemical ecology and quality control of medicinal plants containing this compound. jomped.org

Table 3: Role of this compound in Chemometric Discrimination of Tribulus terrestris from Different Locations jomped.orgjournals.co.za
MetaboliteAnalytical PlatformChemometric FindingSignificance
This compoundUPLC-QTOF/MSIdentified as a top-scoring metabolite for discriminating between geographical clusters.Demonstrates that this compound concentration is a significant variable marker dependent on the plant's origin.
Parvispinoside BUPLC-QTOF/MSIdentified as a top-scoring metabolite for discriminating between geographical clusters.Contributes significantly to the chemical variation between plant samples.
GitoninUPLC-QTOF/MSIdentified as a top-scoring metabolite for discriminating between geographical clusters.Highlights its role as a key chemical marker for geographical differentiation.

Future Research Directions and Unexplored Avenues for F Gitonin Studies

Elucidation of Novel Molecular Targets and Signaling Cascades

The precise molecular targets and signaling pathways modulated by F-Gitonin are currently unknown, representing a significant frontier for research. Steroidal saponins (B1172615), in general, are known to exert a variety of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities, by interacting with cellular membranes and specific protein targets. mdpi.comresearchgate.netnih.gov

Future investigations should aim to identify the direct molecular binding partners of this compound within cells. Advanced proteomic and genomic screening techniques could reveal novel protein interactions and downstream signaling cascades affected by this compound. For instance, studies on other spirostanol (B12661974) saponins have indicated their potential to modulate pathways involved in apoptosis and cell cycle regulation in cancer cells. nih.gov Research could explore whether this compound interacts with key regulators of these pathways, such as caspases, cyclins, or tumor suppressor proteins. Furthermore, given the anti-inflammatory properties observed in related compounds, investigating this compound's impact on inflammatory signaling pathways like NF-κB and MAPK is a logical next step. nih.gov

A study on spirostanol saponins from Allium porrum, including the related compound 6-deoxyaginoside (an alternative name for this compound), demonstrated cytotoxic effects and inhibition of nitric oxide (NO) production in mouse peritoneal cells, suggesting a potential interaction with inflammatory signaling. nih.govnih.gov However, the specific molecular players involved remain to be elucidated.

Investigation of Biosynthetic Enzyme Engineering and Metabolic Pathway Modulation

The proposed biosynthetic pathway of steroidal saponins in Allium begins with acetyl-CoA, proceeding through the mevalonate (B85504) (MVA) or methylerythritol 4-phosphate (MEP) pathway to produce the precursor cycloartenol (B190886). mdpi.com A series of enzymatic modifications, including oxidation, hydroxylation, and glycosylation, then lead to the diverse array of saponins found in these plants. nih.govresearchgate.net

A key area for future research is the identification and characterization of the specific enzymes, such as cytochrome P450s and UDP-glycosyltransferases (UGTs), responsible for the biosynthesis of this compound's unique structure. nih.gov Once these enzymes are identified, techniques in biosynthetic enzyme engineering could be employed to enhance the production of this compound in plant or microbial systems. This could involve optimizing enzyme activity, substrate specificity, and stability through methods like directed evolution and rational design.

Furthermore, modulating the metabolic pathways in this compound-producing plants offers another avenue for increased yield. Overexpression of key biosynthetic genes or suppression of competing metabolic pathways could channel more precursors towards this compound synthesis. Understanding the regulatory networks that control these pathways will be crucial for successful metabolic engineering efforts.

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies (non-human)

To fully understand the mechanisms of action of this compound, the development of sophisticated in vitro and in vivo models is essential.

In Vitro Models: Advanced in vitro systems can provide detailed insights into the cellular and molecular effects of this compound. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures for studying cytotoxicity and other biological activities. genoskin.com For instance, the cytotoxic effects of this compound, which have been observed in related saponins, could be more accurately assessed in 3D tumor models. nih.govrsc.org Additionally, co-culture systems that mimic the interactions between different cell types, such as cancer cells and immune cells, could be used to investigate the immunomodulatory potential of this compound. nih.gov The use of model membrane systems can also help to characterize the compound's interaction with cellular membranes, a common mechanism of action for saponins. mdpi.com

Model SystemPotential Application for this compound Research
3D Cell Cultures (Spheroids/Organoids) More accurate assessment of cytotoxic and anti-proliferative effects on cancer cells.
Co-culture Systems Investigation of immunomodulatory effects and interactions with the tumor microenvironment.
Model Membrane Systems Characterization of membrane permeabilizing properties and lipid interactions.

In Vivo Models (non-human): Non-human in vivo models are crucial for evaluating the systemic effects and potential therapeutic efficacy of this compound. Rodent models, such as mice and rats, are commonly used to study the in vivo distribution, metabolism, and efficacy of natural products. nih.gov For example, xenograft models, where human tumor cells are implanted into immunocompromised mice, could be used to assess the anti-cancer potential of this compound in a living organism. nih.gov Furthermore, animal models of inflammation or microbial infection could be employed to validate the in vitro anti-inflammatory and antimicrobial activities of this compound. researchgate.net

Exploration of Chemoecological and Plant Physiological Roles of this compound

The roles of steroidal saponins in the chemical ecology and physiology of the plants that produce them are multifaceted. nih.gov These compounds are often involved in plant defense against herbivores and pathogens. nih.gov

Future research should focus on the specific chemoecological functions of this compound in its native plant species. This could involve studying its effects on the feeding behavior and development of relevant insect herbivores. Additionally, its antimicrobial activity against plant pathogens could be investigated to determine its role in disease resistance. mdpi.com

From a plant physiological perspective, the localization and concentration of this compound in different plant tissues and at various developmental stages could provide clues about its function. Steroidal saponins can influence plant growth and development, and investigating the impact of this compound on processes such as seed germination, root development, and stress responses would be a valuable area of inquiry. nih.gov The interplay between this compound and other plant secondary metabolites and signaling molecules also warrants further exploration to understand its integrated role within the plant's biology. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.